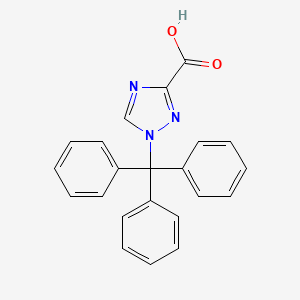
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a benzyloxy-phenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one typically involves the following steps:
Formation of the Benzyloxy-phenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-benzyloxy-phenol.
Cyclohexanone Derivative Formation: The 2-benzyloxy-phenol is then reacted with cyclohexanone in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 4-(2-Benzyloxy-phenyl)-cyclohexanone.
Reduction: 4-(2-Benzyloxy-phenyl)-4-hydroxy-cyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction.
Comparaison Avec Des Composés Similaires
4-(2-Methoxy-phenyl)-4-hydroxy-cyclohexanone: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(2-Hydroxy-phenyl)-4-hydroxy-cyclohexanone: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness: 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions and applications compared to its analogs.
Propriétés
Formule moléculaire |
C19H20O3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H20O3/c20-16-10-12-19(21,13-11-16)17-8-4-5-9-18(17)22-14-15-6-2-1-3-7-15/h1-9,21H,10-14H2 |
Clé InChI |
GYRZNIQYTSIDBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1=O)(C2=CC=CC=C2OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Hydroxyethyl)oxy]methyl}benzonitrile](/img/structure/B8551835.png)
![2-Cyano-2-{[2-(1H-1,2,4-triazol-1-yl)ethoxy]imino}acetamide](/img/structure/B8551836.png)


![5-Chloro-2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzenamine](/img/structure/B8551855.png)





![3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid](/img/structure/B8551931.png)


![[2-Fluoro-3-(3-methoxyazetidin-1-yl)phenyl]methanol](/img/structure/B8551945.png)
